molecular formula C14H18Cl2N2O2 B294847 2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide

2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide

Numéro de catalogue: B294847
Poids moléculaire: 317.2 g/mol
Clé InChI: KBIAZJRKTHYIDX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide, commonly known as DPA, is a synthetic compound that has been widely used in scientific research. DPA is a potent inhibitor of fatty acid amide hydrolase (FAAH), which is an enzyme that breaks down endocannabinoids. Endocannabinoids are naturally occurring compounds in the body that bind to cannabinoid receptors and play a role in various physiological processes, including pain, inflammation, and mood regulation. The inhibition of FAAH by DPA leads to an increase in endocannabinoid levels, which has been shown to have therapeutic potential in a variety of diseases.

Mécanisme D'action

DPA exerts its effects by inhibiting 2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide, which leads to an increase in endocannabinoid levels. Endocannabinoids bind to cannabinoid receptors, which are located throughout the body, including in the brain, spinal cord, and immune system. The activation of cannabinoid receptors by endocannabinoids has been shown to have a wide range of physiological effects, including pain relief, anti-inflammatory effects, and modulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of DPA are primarily mediated through the endocannabinoid system. Endocannabinoids are lipid signaling molecules that are synthesized on demand and act as retrograde messengers to modulate neurotransmitter release. Inhibition of this compound by DPA leads to an increase in endocannabinoid levels, which can modulate neurotransmitter release and lead to a variety of physiological effects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using DPA in lab experiments is its potent inhibition of 2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide, which leads to a robust increase in endocannabinoid levels. This allows for the study of the physiological effects of endocannabinoids in a controlled setting. However, one limitation of using DPA is its potential off-target effects, as it has been shown to inhibit other enzymes in addition to this compound. Additionally, the use of DPA in animal studies may be limited by its poor solubility and bioavailability.

Orientations Futures

There are several future directions for the study of DPA and its potential therapeutic applications. One area of interest is the use of DPA in the treatment of chronic pain, as endocannabinoids have been shown to play a role in pain modulation. Additionally, the use of DPA in the treatment of addiction and substance abuse disorders is an area of active research. Further studies are also needed to better understand the potential off-target effects of DPA and to optimize its pharmacokinetic properties for clinical use.

Méthodes De Synthèse

DPA can be synthesized using a multi-step process involving the reaction of 2,4-dichlorophenol with ethyl chloroacetate, followed by the reaction of the resulting intermediate with pyrrolidine and sodium hydride. The final product is obtained by purification using column chromatography.

Applications De Recherche Scientifique

DPA has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression. In preclinical studies, DPA has been shown to have analgesic and anti-inflammatory effects, as well as anxiolytic and antidepressant effects. DPA has also been studied for its potential use in the treatment of addiction, as endocannabinoids have been shown to play a role in the reward pathway.

Propriétés

Formule moléculaire

C14H18Cl2N2O2

Poids moléculaire

317.2 g/mol

Nom IUPAC

2-(2,4-dichlorophenoxy)-N-(2-pyrrolidin-1-ylethyl)acetamide

InChI

InChI=1S/C14H18Cl2N2O2/c15-11-3-4-13(12(16)9-11)20-10-14(19)17-5-8-18-6-1-2-7-18/h3-4,9H,1-2,5-8,10H2,(H,17,19)

Clé InChI

KBIAZJRKTHYIDX-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl

SMILES canonique

C1CCN(C1)CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.